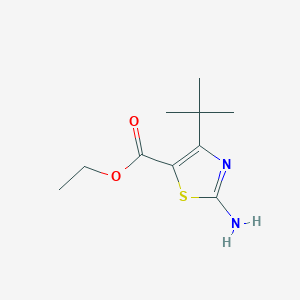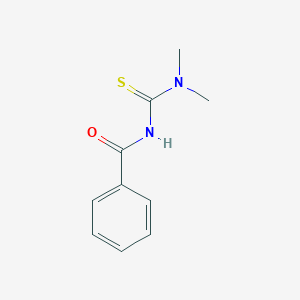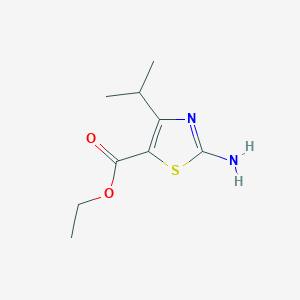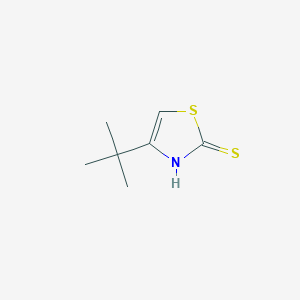
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide, also known as AMF or AICAR, is a nucleoside analog that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that mimics the effects of adenosine, a naturally occurring nucleoside in the body. The purpose of
Wirkmechanismus
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide is a nucleoside analog that mimics the effects of adenosine. It is taken up by cells and converted to its monophosphate form, which activates AMPK by allosteric activation and phosphorylation. AMPK activation by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide leads to the inhibition of mTOR signaling, which plays a critical role in cell growth and survival. In addition, AMPK activation by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide increases glucose uptake and fatty acid oxidation, which leads to the inhibition of lipogenesis and the stimulation of lipolysis.
Biochemical and Physiological Effects:
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to have various biochemical and physiological effects, including the activation of AMPK, inhibition of mTOR signaling, stimulation of glucose uptake and fatty acid oxidation, inhibition of lipogenesis, and stimulation of lipolysis. In addition, N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to induce apoptosis in cancer cells, improve insulin sensitivity and glucose uptake in diabetic animal models, and protect against ischemia/reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. In addition, it has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for research. However, one limitation is that it is a nucleoside analog that mimics the effects of adenosine, which may have off-target effects and interfere with other cellular processes. Furthermore, the optimal concentration and duration of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide treatment may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to identify the molecular targets and signaling pathways that mediate its effects on cellular metabolism and survival. Furthermore, the development of more selective and potent AMPK activators may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide can be synthesized by reacting 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AIC) with formic acid. The reaction produces N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide as a white crystalline powder, which can be purified by recrystallization. The purity of the final product can be verified by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which plays a critical role in the regulation of glucose and lipid metabolism, as well as cell growth and survival. AMPK activation by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In addition, N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Furthermore, N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to protect against ischemia/reperfusion injury in the heart and brain.
Eigenschaften
CAS-Nummer |
50996-15-1 |
|---|---|
Produktname |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide |
Molekularformel |
C6H8N4O3 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H8N4O3/c1-10-5(12)3(8-2-11)4(7)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,13) |
InChI-Schlüssel |
PFMKSQSGPSFNSJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)NC=O |
Kanonische SMILES |
CN1C(=O)C(=C(NC1=O)N)NC=O |
Andere CAS-Nummern |
50996-15-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)
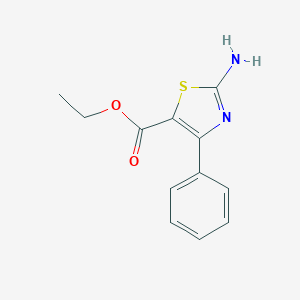
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)

![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)
